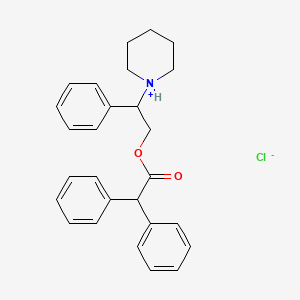
2-(2-Isopentyl-1-methylhydrazino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopentyl-1-methylhydrazino)pyridine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2-(2-isopentyl-1-methylhydrazino) group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopentyl-1-methylhydrazino)pyridine typically involves the reaction of pyridine derivatives with isopentyl and methylhydrazine groups under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Isopentyl-1-methylhydrazino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced hydrazine compounds, and substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(2-Isopentyl-1-methylhydrazino)pyridine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(2-Isopentyl-1-methylhydrazino)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Isopentyl-1-methylhydrazino)pyridine include:
- 2-(2-Isopropyl-1-methylhydrazino)pyridine
- 2-(2-Isobutyl-1-methylhydrazino)pyridine
- 2-(2-Isopentyl-1-ethylhydrazino)pyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Propriétés
Numéro CAS |
63467-97-0 |
|---|---|
Formule moléculaire |
C11H19N3 |
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
1-methyl-2-(3-methylbutyl)-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C11H19N3/c1-10(2)7-9-13-14(3)11-6-4-5-8-12-11/h4-6,8,10,13H,7,9H2,1-3H3 |
Clé InChI |
IQPZCFUMELJXPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNN(C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


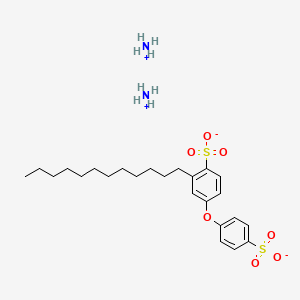
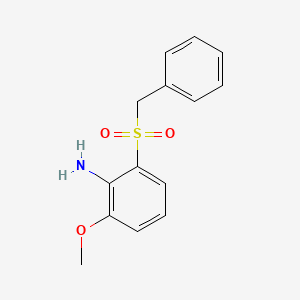
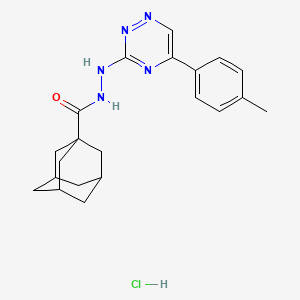
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
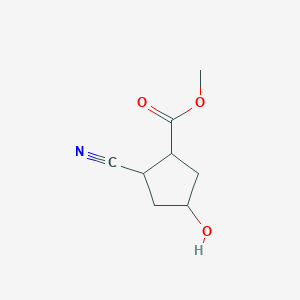
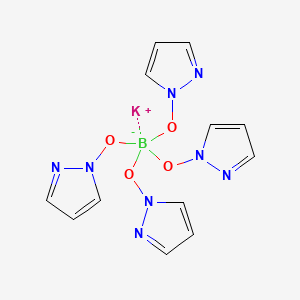
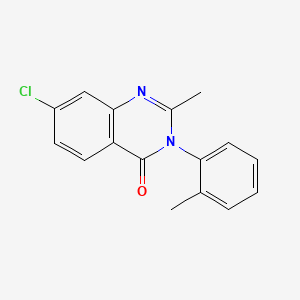
![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)



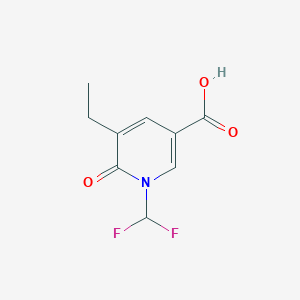
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
